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Compound of Interest

Compound Name:
2-(2-aminoacetamido)-4-

methylpentanoic acid

Cat. No.: B1329786 Get Quote

Glycyl-L-leucine: A Physicochemical Guide for Drug
Design
Introduction: Glycyl-L-leucine (Gly-Leu) is a dipeptide composed of the amino acids glycine and

L-leucine, joined by a peptide bond.[1] In the field of drug design and development, Gly-Leu is

of significant interest not for its intrinsic pharmacological activity, but as a key substrate for the

human peptide transporter 1 (PEPT1).[2][3] PEPT1 is a high-capacity transporter located on

the apical membrane of intestinal epithelial cells, responsible for the absorption of dietary di-

and tripeptides.[4][5] By attaching Gly-Leu to a drug molecule to create a prodrug, it is possible

to leverage this natural uptake mechanism to enhance the oral bioavailability of poorly

absorbed therapeutic agents.[4] This guide provides an in-depth overview of the essential

physicochemical properties of Glycyl-L-leucine, its biological transport, and the experimental

methods used to characterize it, offering a critical resource for its application in prodrug design.

Core Physicochemical Properties
The fundamental physicochemical characteristics of Glycyl-L-leucine are crucial for predicting

its behavior in both formulation and biological systems. These properties, summarized below,

indicate a highly polar and hydrophilic molecule.
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Property Value Source(s)

IUPAC Name

(2S)-2-[(2-

aminoacetyl)amino]-4-

methylpentanoic acid

[1]

Molecular Formula C₈H₁₆N₂O₃ [1]

Molecular Weight 188.22 g/mol [1][6]

CAS Number 869-19-2 [7]

Melting Point 233 - 235 °C [1]

pKa (Strongest Acidic) ~3.89 (Predicted) [8]

pKa (Strongest Basic) ~8.14 (Predicted) [8]

logP (Octanol/Water) -2.1 to -2.7 (Predicted) [6][8]

Polar Surface Area 92.4 Å² [8]

Solubility and Stability Profile
The solubility and stability of Gly-Leu are critical parameters for developing aqueous

formulations and predicting its fate in biological fluids.
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Property Value Source(s)

Water Solubility
37 - 50 mg/mL (experimentally

determined)
[9][10]

DMSO Solubility Insoluble [9][11]

Primary Degradation Pathways

1. Hydrolysis: Cleavage of the

peptide bond to yield glycine

and L-leucine. 2.

Intramolecular Cyclization:

Formation of cyclo(Gly-Leu), a

diketopiperazine.

[12][13]

Stability Factors

Degradation is highly

dependent on pH and

temperature, with acidic or

basic conditions and elevated

temperatures accelerating both

hydrolysis and cyclization.

[12]

Biological Transport and Prodrug Strategy
The primary utility of Glycyl-L-leucine in drug design stems from its efficient transport by the

PEPT1 transporter (gene SLC15A1).[3]

PEPT1 Transport Mechanism: PEPT1 is a proton-coupled symporter that transports di- and

tripeptides from the intestinal lumen into the enterocytes.[2][4] This process is driven by an

inwardly directed proton gradient, allowing for active transport of substrates against their

concentration gradient.[14] PEPT1 is characterized as a high-capacity, low-affinity transporter

with broad substrate specificity, making it an ideal target for prodrugs.[3][4]

The Prodrug Approach: A drug with poor membrane permeability can be covalently linked to

Gly-Leu. The resulting prodrug is recognized and transported by PEPT1 into the intestinal cell.

Once inside, the prodrug is rapidly cleaved by ubiquitous intracellular peptidases (such as

glycyl-leucine dipeptidase), releasing the active parent drug, which can then enter systemic

circulation.[2][11][15] This strategy effectively bypasses the limitations of the parent drug's poor

absorption.
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Caption: PEPT1-mediated transport and intracellular activation of a Gly-Leu prodrug.

Experimental Protocols & Methodologies
Accurate characterization of Gly-Leu's properties is essential. The following sections detail

standard experimental protocols for determining its key physicochemical parameters.

pKa Determination by Capillary Zone Electrophoresis
(CZE)
The pKa values, representing the ionizable N-terminal amino group and C-terminal carboxylic

acid, can be determined by measuring the peptide's electrophoretic mobility across a pH range.

[16]

Methodology:

Electrolyte Preparation: A series of background electrolytes with precisely known pH values

spanning the expected pKa range (e.g., pH 2 to 11) are prepared.

Capillary Conditioning: A fused-silica capillary is conditioned by flushing sequentially with

sodium hydroxide and the specific background electrolyte for the run.[16]

Sample Injection: A small plug of the Gly-Leu solution is hydrodynamically injected into the

capillary.
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Electrophoresis: A high voltage is applied across the capillary, causing the charged Gly-Leu

molecules to migrate. The migration time is recorded.

Mobility Calculation: The effective electrophoretic mobility (μ_eff_) is calculated for each pH

point.

Data Analysis: A plot of μ_eff_ versus pH is generated. The inflection points of the resulting

sigmoidal curve correspond to the pKa values of the ionizable groups.
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Workflow for pKa Determination by CZE
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Caption: Experimental workflow for determining pKa values using Capillary Zone
Electrophoresis.

logP Determination by Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The

shake-flask method is the benchmark technique for its determination.[17][18]

Methodology:

Phase Saturation: Equal volumes of n-octanol and an aqueous buffer (e.g., phosphate-

buffered saline, pH 7.4, for LogD) are mixed and shaken overnight to ensure mutual

saturation.[19] The phases are then separated.

Sample Preparation: A stock solution of Gly-Leu is prepared, and a precise amount is added

to a flask containing known volumes of the pre-saturated n-octanol and buffer.

Equilibration: The flask is sealed and shaken vigorously for a set period (e.g., 1-2 hours) to

allow the Gly-Leu to partition between the two phases until equilibrium is reached.[18]

Phase Separation: The mixture is centrifuged to achieve a clean separation of the octanol

and aqueous layers.[17]

Concentration Measurement: A sample is carefully removed from each phase, and the

concentration of Gly-Leu is quantified using a suitable analytical method, such as HPLC-UV.

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the

octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of

this value.
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Workflow for logP Determination (Shake-Flask)
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Caption: Experimental workflow for the shake-flask determination of logP.

Chemical Stability Analysis by HPLC
Assessing the chemical stability of Gly-Leu in various conditions is vital for formulation and

predicting its shelf-life. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

is the standard method for this analysis.[20][21]
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Methodology:

Forced Degradation Study: Solutions of Gly-Leu are prepared in various stress conditions,

such as acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., water or PBS)

buffers.[12][20]

Incubation: The solutions are incubated at a controlled, often elevated, temperature (e.g.,

37°C or 50°C) to accelerate degradation.

Time-Point Sampling: Aliquots are withdrawn from each solution at predetermined time

intervals (e.g., 0, 2, 4, 8, 24 hours).

HPLC Analysis: Each aliquot is injected into an RP-HPLC system, typically equipped with a

C18 column and a UV detector set to ~210 nm for peptide bond detection.[20][22] A gradient

elution with a mobile phase of water and acetonitrile (often containing 0.1% TFA) is used to

separate the parent Gly-Leu from its degradation products.[22]

Quantification: The peak area of the intact Gly-Leu is recorded at each time point.

Kinetic Analysis: The natural logarithm of the remaining Gly-Leu concentration is plotted

against time. The slope of this line gives the degradation rate constant (k), and the half-life

(t₁/₂) can be calculated as 0.693/k.
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Workflow for HPLC-Based Stability Analysis
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Caption: Experimental workflow for assessing the chemical stability of Glycyl-L-leucine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b1329786?utm_src=pdf-body-img
https://www.benchchem.com/product/b1329786?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1329786?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Glycyl-L-leucine | C8H16N2O3 | CID 92843 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. Function, Regulation, and Pathophysiological Relevance of the POT Superfamily,
Specifically PepT1 in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

3. physoc.org [physoc.org]

4. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

5. Evaluation of PepT1 (SLC15A1) Substrate Characteristics of Therapeutic Cyclic Peptides
- PMC [pmc.ncbi.nlm.nih.gov]

6. N-Glycyl-DL-leucine | C8H16N2O3 | CID 102468 - PubChem [pubchem.ncbi.nlm.nih.gov]

7. innospk.com [innospk.com]

8. Showing Compound Glycyl-L-leucine (FDB022228) - FooDB [foodb.ca]

9. selleckchem.com [selleckchem.com]

10. medchemexpress.com [medchemexpress.com]

11. selleckchem.com [selleckchem.com]

12. benchchem.com [benchchem.com]

13. Kinetic analysis for the degradation of glycyl-L-leucine and L-leucyl-glycine in subcritical
water - PubMed [pubmed.ncbi.nlm.nih.gov]

14. Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into
substrate and drug transport across epithelial membranes - PMC [pmc.ncbi.nlm.nih.gov]

15. benchchem.com [benchchem.com]

16. pubs.acs.org [pubs.acs.org]

17. encyclopedia.pub [encyclopedia.pub]

18. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

19. LogP / LogD shake-flask method [protocols.io]

20. archives.ijper.org [archives.ijper.org]

21. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]

22. biovera.com.au [biovera.com.au]

To cite this document: BenchChem. [physicochemical properties of Glycyl-L-leucine for drug
design]. BenchChem, [2026]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Glycyl-L-leucine
https://pmc.ncbi.nlm.nih.gov/articles/PMC7188079/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7188079/
https://www.physoc.org/magazine-articles/the-amazing-versatility-of-hpept1/
https://www.solvobiotech.com/transporters/pept1
https://pmc.ncbi.nlm.nih.gov/articles/PMC9415731/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9415731/
https://pubchem.ncbi.nlm.nih.gov/compound/Glycylleucine
https://www.innospk.com/en/?news/grok-glycyl-l-leucine-properties-applications-and-manufacturing-insights
https://foodb.ca/compounds/FDB022228
https://www.selleckchem.com/datasheet/glycyl-l-leucine-S605401-DataSheet.html
https://www.medchemexpress.com/glycyl-l-leucine.html
https://www.selleckchem.com/products/glycyl-l-leucine.html
https://www.benchchem.com/pdf/Technical_Support_Center_Glycyl_L_isoleucine_Degradation_Analysis.pdf
https://pubmed.ncbi.nlm.nih.gov/22232254/
https://pubmed.ncbi.nlm.nih.gov/22232254/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8565842/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8565842/
https://www.benchchem.com/pdf/A_Comparative_Analysis_of_the_Metabolic_Fates_of_Glycyl_L_leucine_and_L_leucyl_glycine.pdf
https://pubs.acs.org/doi/10.1021/ac060406f
https://encyclopedia.pub/entry/26444
https://www.cambridgemedchemconsulting.com/DDResources/Physiochem/logD.html
https://www.protocols.io/view/logp-logd-shake-flask-method-e6nvw14kdlmk/v1
https://archives.ijper.org/sites/default/files/IndJPhaEdRes_54_2-465.pdf
https://www.mtoz-biolabs.com/principle-of-peptide-purity-analysis-using-hplc.html
https://biovera.com.au/research-insights/hplc-peptide-analysis
https://www.benchchem.com/product/b1329786#physicochemical-properties-of-glycyl-l-leucine-for-drug-design
https://www.benchchem.com/product/b1329786#physicochemical-properties-of-glycyl-l-leucine-for-drug-design
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1329786?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b1329786#physicochemical-properties-of-glycyl-l-
leucine-for-drug-design]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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